Coumestrol dimethyl ether Coumestrol dimethyl ether Coumestrol dimethylether analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Coumestrol dimethyl ether is a natural product found in Dalbergia decipularis and Bobgunnia madagascariensis with data available.
Brand Name: Vulcanchem
CAS No.: 3172-99-4
VCID: VC21349984
InChI: InChI=1S/C17H12O5/c1-19-9-3-5-11-13(7-9)21-16-12-6-4-10(20-2)8-14(12)22-17(18)15(11)16/h3-8H,1-2H3
SMILES: COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O
Molecular Formula: C17H12O5
Molecular Weight: 296.27 g/mol

Coumestrol dimethyl ether

CAS No.: 3172-99-4

Cat. No.: VC21349984

Molecular Formula: C17H12O5

Molecular Weight: 296.27 g/mol

* For research use only. Not for human or veterinary use.

Coumestrol dimethyl ether - 3172-99-4

CAS No. 3172-99-4
Molecular Formula C17H12O5
Molecular Weight 296.27 g/mol
IUPAC Name 3,9-dimethoxy-[1]benzofuro[3,2-c]chromen-6-one
Standard InChI InChI=1S/C17H12O5/c1-19-9-3-5-11-13(7-9)21-16-12-6-4-10(20-2)8-14(12)22-17(18)15(11)16/h3-8H,1-2H3
Standard InChI Key PXHLPCBBXPHBHP-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O
Canonical SMILES COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O

Chemical Identity and Structure

Coumestrol dimethyl ether, also known as 7,12-Dimethoxy-coumestan or 3,9-dimethoxy-benzofuro[3,2-c]chromen-6-one, is a synthetic derivative of coumestrol. This compound has the molecular formula C17H12O5 and a molecular weight of 296.27 g/mol . It belongs to the class of coumestans, which are known for their phytoestrogenic activity and structural similarity to isoflavones.

Basic Chemical Properties

The chemical identity of coumestrol dimethyl ether is well-established with the following characteristics:

PropertyInformation
CAS Number3172-99-4
Molecular FormulaC17H12O5
Molecular Weight296.27 g/mol
IUPAC Name3,9-dimethoxy-benzofuro[3,2-c]chromen-6-one
Storage ConditionRoom temperature
Physical DescriptionSolid compound suitable for fluorescence studies

Coumestrol dimethyl ether is particularly notable for its structural distinction from the parent compound coumestrol - while coumestrol contains hydroxyl groups at positions 7 and 12, coumestrol dimethyl ether has these positions occupied by methoxy groups . This structural modification significantly alters its biological activity and physicochemical properties.

Natural Occurrence and Sources

Coumestrol dimethyl ether has been identified in natural sources, primarily in certain plant species. It has been reported in:

  • Bobgunnia madagascariensis

  • Dalbergia decipularis

These plants contain various bioactive compounds including coumestrol dimethyl ether, which contributes to their medicinal properties. The compound is distributed throughout different plant parts, with varying concentrations depending on growth stage and environmental conditions.

Biological Activities

Estrogenic Activity

While coumestrol exhibits significant estrogenic activity, coumestrol dimethyl ether demonstrates reduced estrogenic effects due to its structural modifications. The methylation of the hydroxyl groups significantly alters its binding affinity for estrogen receptors. This modification creates important functional differences between the parent compound and its dimethyl ether derivative.

Comparison with Related Compounds

Studies comparing coumestrol dimethyl ether with related compounds provide insight into structure-activity relationships:

Compound NameMolecular FormulaBiological ActivityKey Structural Difference
CoumestrolC15H8O5Potent phytoestrogen, PXR antagonistContains hydroxyl groups at positions 7 and 12
Coumestrol dimethyl etherC17H12O5Reduced estrogenic activity, no PXR antagonismContains methoxy groups at positions 7 and 12
Coumestrol diacetateC19H12O7Weak PXR agonistContains acetoxy groups at positions 7 and 12

This comparison highlights how minor structural modifications can dramatically alter biological activity .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of coumestrol dimethyl ether typically involves the methylation of coumestrol. The common synthetic route involves:

  • Starting with purified coumestrol

  • Reacting with methyl iodide in the presence of a base such as potassium carbonate

  • Carrying out the reaction in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions

This methylation process transforms the hydroxyl groups of coumestrol into methoxy groups, resulting in coumestrol dimethyl ether.

Preparation from Natural Sources

Another approach involves extraction from natural sources:

  • Plant material is dried and extracted with suitable solvents

  • The extract undergoes a series of partitioning steps between organic solvents and aqueous solutions at different pH values

  • Coumestrol compounds are separated by exploiting their weakly acidic properties

  • Further purification using countercurrent distribution and recrystallization yields pure compounds

This isolation process exploits the chemical properties of coumestan compounds, which are preferentially soluble in organic solvents in their normal lactone form but become water-soluble in their open ring form (basic salt) .

Analytical Detection and Measurement

Analytical Methods

Coumestrol dimethyl ether can be detected and quantified using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with fluorescence detection

  • Mass Spectrometry

  • Paper and thin-layer chromatography

For chromatographic analysis, several solvent systems have been developed for effective separation of coumestan compounds, with Rf values documented for reference purposes .

Concentration in Plant Tissues

Metabolomic studies have provided quantitative data on coumestrol dimethyl ether concentrations in different plant tissues. The following table presents concentration data measured using HILIC positive ion mode analysis:

Plant PartGrowth StageConcentration (μg/g)Analysis Method
Leaf3 day90,364.22 - 98,772.49HILIC POSITIVE ION MODE
Leaf9 day16,583.92 - 41,142.32HILIC POSITIVE ION MODE
Root3 day22,253.41 - 90,706.85HILIC POSITIVE ION MODE
Root9 day105,480.49 - 114,601.08HILIC POSITIVE ION MODE

These measurements demonstrate significant concentration variations between different plant tissues and growth stages .

Research Applications

Fluorescence Studies

Coumestrol dimethyl ether is recognized for its enhanced fluorescence properties compared to coumestrol, making it valuable for fluorescence-based laboratory studies . The specific methoxy substitutions enhance its solubility and fluorescence characteristics, allowing it to serve as a biological probe or marker in various research applications.

PXR Function Studies

As a compound structurally related to the PXR antagonist coumestrol, coumestrol dimethyl ether serves as an important reference compound in structure-activity relationship studies investigating PXR function . These studies contribute to understanding how structural modifications affect interaction with nuclear receptors.

Drug-Drug Interaction Research

Research on coumestrol dimethyl ether contributes to understanding mechanisms of drug-drug interactions. PXR is involved in regulating drug metabolism and disposition, and its activation by certain drugs can lead to interactions where one drug interferes with the metabolism of another . Studying compounds like coumestrol dimethyl ether helps develop strategies to manage these interactions.

Historical Research Perspective

Research on coumestrol dimethyl ether builds upon earlier studies of coumestrol, which was initially isolated from ladino clover and other plants. The estrogenic activity of coumestrol was established through bioassays measuring uterine responses to graded levels of the compound .

Further research led to the development of derivatives including the dimethyl ether form, enabling scientists to study how structural modifications affect biological activity. This historical progression has contributed significantly to our understanding of phytoestrogens and their biological effects.

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